molecular formula C9H12N4S2 B12452969 N-benzylhydrazine-1,2-dicarbothioamide

N-benzylhydrazine-1,2-dicarbothioamide

Cat. No.: B12452969
M. Wt: 240.4 g/mol
InChI Key: YJUCEFSSIIAPSM-UHFFFAOYSA-N
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Description

N-benzylhydrazine-1,2-dicarbothioamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Compounds featuring the hydrazine-carbothioamide moiety are recognized for their versatile biological activities and serve as key precursors in synthetic organic chemistry. Thiosemicarbazide derivatives, in general, have been extensively studied and demonstrate a wide spectrum of potential pharmacological properties, including antitumor, antioxidant, and antimicrobial activities . Research indicates that such derivatives can act as crucial scaffolds for developing novel therapeutic agents, with some showing promise in inhibiting specific pathways in cancer cells, such as the PI3K/Akt/mTOR signaling pathway . Furthermore, the structural motif of hydrazine-carbothioamide is often exploited to synthesize diverse heterocyclic compounds, which are valuable for creating libraries of molecules for bioactivity screening . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H12N4S2

Molecular Weight

240.4 g/mol

IUPAC Name

1-benzyl-3-(carbamothioylamino)thiourea

InChI

InChI=1S/C9H12N4S2/c10-8(14)12-13-9(15)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,12,14)(H2,11,13,15)

InChI Key

YJUCEFSSIIAPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=S)N

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Benzylhydrazine Preparation : Benzylhydrazine is synthesized by reacting benzyl chloride with hydrazine hydrate in aqueous potassium carbonate (40°C, 82% yield).
  • Thiocarbonylation : Benzylhydrazine (1 eq) is treated with CS₂ (2 eq) in ethanol containing sodium hydroxide (2 eq) at 0–5°C. The mixture is stirred for 6–8 hours, followed by acidification with HCl to precipitate the product.

Key Data :

Parameter Value
Yield 70–75%
Purification Recrystallization (EtOH/H₂O)
Characterization ¹H NMR (DMSO-d₆): δ 9.65 (s, NH), 7.35–7.25 (m, Ar-H)

Mechanistic Insights

The base deprotonates benzylhydrazine, enabling nucleophilic attack on CS₂. Sequential proton transfer and elimination yield the dicarbothioamide (Figure 1):
$$
\text{Bz-NH-NH}2 + 2\,\text{CS}2 \xrightarrow{\text{NaOH}} \text{Bz-NH-C(=S)-NH-C(=S)-SH} \xrightarrow{\text{H}^+} \text{Bz-NH-C(=S)-NH-C(=S)-NH}_2
$$

Ethyl Chloroformate-Mediated Coupling

An alternative route employs ethyl chloroformate as an activating agent for benzylhydrazine prior to thiocarbonylation.

Stepwise Procedure

  • Activation : Benzylhydrazine (1 eq) reacts with ethyl chloroformate (1.1 eq) in dry THF at 0°C to form a mixed carbonate intermediate.
  • Thioamide Formation : The intermediate is treated with ammonium thiocyanate (2 eq) in refluxing ethanol for 12 hours.

Optimization Notes :

  • Excess thiocyanate ensures complete conversion.
  • Yields improve with anhydrous conditions (85% yield).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-supported bases to simplify purification. For example, polystyrene-bound dimethylaminopyridine (PS-DMAP) facilitates thiocarbonylation in dichloromethane at room temperature.

Advantages :

  • Eliminates aqueous workup.
  • Yields: 78–82% with >95% purity (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
CS₂/NaOH 70–75 90 Cost-effective Requires careful pH control
Ethyl Chloroformate 85 95 High reproducibility Toxic reagent (chloroformate)
Solid-Phase 78–82 95 Simplified purification Higher reagent costs

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazine Dimerization : Occurs at elevated temperatures. Mitigated by maintaining reaction temperatures below 10°C.
  • Oxidation : Thioamides oxidize to carboxamides in air. Use of nitrogen atmosphere and antioxidants (e.g., BHT) recommended.

Scalability Issues

Industrial-scale synthesis faces challenges in CS₂ handling due to volatility. Continuous flow reactors with in-situ CS₂ generation improve safety and efficiency.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 1250 cm⁻¹ (C=S), 3350 cm⁻¹ (N-H).
  • ¹³C NMR (DMSO-d₆) : δ 178.2 (C=S), 138.5 (Ar-C).

X-ray Crystallography

Single-crystal studies confirm a planar hydrazine core with dihedral angles of 172° between thioamide groups.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 60% while maintaining yields (~80%).

Biocatalytic Approaches

Preliminary studies explore lipase-mediated thiocarbonylation in ionic liquids, though yields remain low (35–40%).

Industrial Applications and Patents

Patent US20150126734A1 highlights the use of N-benzylhydrazine-1,2-dicarbothioamide as a ligand in palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzylhydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the thioamide groups to amines or other reduced forms.

    Substitution: The hydrazine and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the hydrazine or thioamide moieties.

Scientific Research Applications

N-benzylhydrazine-1,2-dicarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing nitrogen and sulfur atoms.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or require modulation of specific biochemical pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing oxidative stress and cellular redox balance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-benzylhydrazine-1,2-dicarbothioamide with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (Polarity) Key Applications
Hydrazine-1,2-dicarbothioamide None (parent compound) C₂H₆N₄S₂ 150.23 High (polar solvents) Pharmaceutical intermediate
N-Benzyl derivative N-Benzyl C₉H₁₂N₄S₂ 240.35 Moderate (DMSO/EtOH) Antimicrobial agents
N,N’-Diphenyl derivative N,N’-Diphenyl C₁₄H₁₄N₄S₂ 302.42 Low (lipophilic) Anticancer research
N1-Phenyl derivative N1-Phenyl C₈H₁₀N₄S₂ 226.32 Moderate Antioxidant, brine shrimp assay
1,2-Dibenzoylhydrazine Benzoyl groups (no sulfur) C₁₄H₁₂N₂O₂ 256.26 Low (nonpolar) Crystal engineering

Key Observations :

  • Lipophilicity : The benzyl and phenyl substituents increase lipophilicity, enhancing cell membrane penetration compared to the polar parent compound .
  • Bioactivity : N-Benzyl derivatives exhibit superior antimicrobial activity compared to N-phenyl analogs, likely due to optimized steric and electronic effects .
  • Synthetic Flexibility: N,N’-disubstituted derivatives (e.g., bis(benzyl) or diphenyl) require multi-step alkylation, whereas monosubstituted analogs are synthesized in fewer steps .

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